![molecular formula C24H31N3O4 B235526 Methyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B235526.png)
Methyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate, commonly known as MDPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of MDPB is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. MDPB has been shown to increase the release of these neurotransmitters in the brain, leading to enhanced cognitive function and mood.
Biochemical and Physiological Effects:
MDPB has been shown to have several biochemical and physiological effects, including increased dopamine and serotonin release, enhanced cognitive function, and improved mood. Additionally, MDPB has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MDPB in lab experiments is its ability to enhance cognitive function and mood, which can be useful in various research fields. However, one of the main limitations of MDPB is its potential toxicity, which may limit its use in certain experiments. Additionally, the synthesis of MDPB can be challenging and time-consuming, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on MDPB, including the development of novel compounds based on its structure, the investigation of its potential therapeutic applications in various diseases, and the exploration of its effects on different neurotransmitter systems. Additionally, further studies are needed to fully understand the mechanism of action of MDPB and its potential side effects. Overall, MDPB is a promising compound with potential applications in various fields, and further research is needed to fully explore its potential.
Synthesemethoden
MDPB can be synthesized through a multistep reaction sequence, which involves the reaction of 2,3-dimethylphenol with acetic anhydride to form 2,3-dimethylphenyl acetate. This intermediate is then reacted with 4-(4-ethylpiperazin-1-yl)benzoic acid to form the final product, MDPB. The synthesis of MDPB has been reported in several research papers, including a study published in the journal Organic Letters in 2015.
Wissenschaftliche Forschungsanwendungen
MDPB has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, MDPB has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In drug discovery, MDPB has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications. In neuroscience, MDPB has been studied for its effects on the central nervous system, including its potential as a cognitive enhancer.
Eigenschaften
Molekularformel |
C24H31N3O4 |
---|---|
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
methyl 3-[[2-(2,3-dimethylphenoxy)acetyl]amino]-4-(4-ethylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C24H31N3O4/c1-5-26-11-13-27(14-12-26)21-10-9-19(24(29)30-4)15-20(21)25-23(28)16-31-22-8-6-7-17(2)18(22)3/h6-10,15H,5,11-14,16H2,1-4H3,(H,25,28) |
InChI-Schlüssel |
ZLTQAZAUQPGPJR-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)COC3=CC=CC(=C3C)C |
Kanonische SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)COC3=CC=CC(=C3C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.